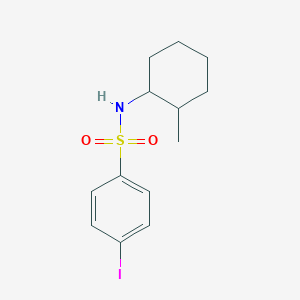
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agriculture, and industrial processes. This particular compound is characterized by the presence of two chlorine atoms, a methoxyethyl group, and a methyl group attached to a benzenesulfonamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide typically involves the following steps:
Chlorination: The starting material, 2-methylbenzenesulfonamide, undergoes chlorination to introduce chlorine atoms at the 4 and 5 positions.
Methoxyethylation: The chlorinated intermediate is then reacted with 2-methoxyethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxyethylation processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different degrees of hydrogenation.
Aplicaciones Científicas De Investigación
4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-2-methylbenzenesulfonamide: Lacks the methoxyethyl group.
N-(2-Methoxyethyl)-2-methylbenzenesulfonamide: Lacks the chlorine atoms.
4,5-Dichloro-N-methylbenzenesulfonamide: Lacks the methoxyethyl group.
Uniqueness
4,5-Dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is unique due to the combination of chlorine atoms, methoxyethyl group, and methyl group, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7-5-8(11)9(12)6-10(7)17(14,15)13-3-4-16-2/h5-6,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXIYKGXLYWQAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCOC)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ethyl ether](/img/structure/B497781.png)
![1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B497782.png)


![[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B497786.png)
![Cyclohexyl[(3-ethyl-4-methoxyphenyl)sulfonyl]methylamine](/img/structure/B497787.png)







